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Compound of Interest

Compound Name: Lopinavir

Cat. No.: B192967

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the Human
Immunodeficiency Virus 1 (HIV-1) protease in complex with lopinavir, a critical antiretroviral
drug. The following sections detail the quantitative biophysical and structural data,
comprehensive experimental protocols for structure determination and enzymatic assays, and
visualizations of key molecular interactions and experimental workflows. This document is
intended to serve as a comprehensive resource for researchers in the fields of structural
biology, virology, and medicinal chemistry.

Quantitative Data Summary

The interaction of lopinavir with HIV-1 protease has been extensively characterized through
crystallographic and enzymatic studies. The following tables summarize the key quantitative
data from publicly available sources.

Table 1: Crystallographic Data for Lopinavir-HIV-1 Protease Complexes
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PDB ID Resolution (A)  R-Value Work R-Value Free Space Group
1MUI[1] 2.80 0.261 0.329 P 61

2Q5K][2] 1.95 0.192 0.236 P 212121
6DJ1[3] 1.26 0.160 0.208 P212121
6PJB[4] 1.98 0.197 0.225 cl21

Table 2: In Vitro Inhibition of HIV-1 Protease by Lopinavir

Inhibition Constant

Protease Variant (Ki) IC50 Reference
Wild-Type 1.3 pM 6.5 nM [5]
Wild-Type 2.13+0.23 nM -
Wild-Type ] 0.69 ng/mL (serum-
free)
MDR769 Mutant - 5.39 £ 0.225 nM
MUT-1 54.74 nM -
MUT-2 79.47 nM -
MUT-3 113.16 nM -

~16,000-fold worse
PR10x Mutant -
than WT

86- to >110-fold

increase vs WT

147A Mutant -

Table 3: Lopinavir Resistance-Associated Mutations in HIV-1 Protease
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Impact on Lopinavir

Mutation Position o
Susceptibility
) ) Associated with reduced
L1OF/I/RIV Active Site o
susceptibility
Associated with >20-fold
) ) ) reduced susceptibility in
K20M/R Outside Active Site o )
combination with other
mutations
] Frequently observed in
M461/L Flap Region ] )
resistant strains
) ) 147A confers high-level
147AIN Active Site ]
resistance
_ _ Associated with reduced
I54L/ITIV Active Site o
susceptibility
Significantly increases
L76V Flap Region resistance in combination with
other mutations
) ) Associated with reduced
V82A/FIT Active Site o
susceptibility
_ _ Associated with reduced
184V Active Site o
susceptibility
L90OM Outside Active Site Contributes to resistance

Experimental Protocols

The determination of the lopinavir-HIV-1 protease crystal structure and its inhibitory activity

involves a series of detailed experimental procedures. The following sections provide a

synthesized overview of these protocols based on published methodologies.

HIV-1 Protease Expression and Purification
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Recombinant HIV-1 protease is typically expressed in Escherichia coli due to its toxicity to the
host cells, often resulting in low yields.

Gene Synthesis and Cloning: A synthetic gene encoding the 99-amino acid HIV-1 protease is
cloned into an appropriate expression vector, such as pET32a(+). The construct may include
tags (e.g., His-tag) to facilitate purification and an autocleavage site for tag removal. To
prevent autoproteolysis and oxidation, mutations such as Q7K, L33, L63I, C67A, and C95A
may be introduced.

Expression: The expression vector is transformed into a suitable E. coli strain (e.g.,
BL21(DE3)). Protein expression is induced, typically with isopropyl 3-D-1-
thiogalactopyranoside (IPTG), at a low temperature (e.g., 18-25°C) to enhance protein
solubility.

Cell Lysis and Inclusion Body Solubilization: Due to its toxicity, the protease often
accumulates in inclusion bodies. Cells are harvested and lysed, and the inclusion bodies are
isolated and washed. The insoluble protein is then solubilized using a strong denaturant,
such as 8 M guanidine hydrochloride or 6 M urea.

Refolding: The denatured protease is refolded by rapid dilution into a refolding buffer with a
specific pH (typically acidic, e.g., pH 5.5) and redox environment to promote correct disulfide
bond formation and folding.

Purification: The refolded protease is purified using a combination of chromatographic
techniques. An affinity resin, such as a peptide substrate analog coupled to agarose, can be
used for initial capture. This is often followed by ion-exchange chromatography (e.g., Q-
Sepharose) and hydrophobic interaction chromatography or size-exclusion chromatography
to achieve high purity suitable for crystallization.

Crystallization of the Lopinavir-HIV-1 Protease Complex

Crystallization is a critical step in determining the three-dimensional structure of the protein-
ligand complex.

o Complex Formation: The purified HIV-1 protease is incubated with a molar excess of
lopinavir to ensure complete binding.
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Crystallization Method: The hanging drop vapor diffusion method is commonly employed. A
small volume of the protein-ligand complex solution is mixed with an equal volume of a
reservoir solution and suspended over the reservoir.

Crystallization Conditions: The reservoir solution typically contains a precipitant (e.g.,
ammonium sulfate), a buffer to maintain a specific pH (e.g., sodium citrate at pH 6.0), and
additives (e.g., DMSO). Crystals suitable for X-ray diffraction typically grow over several days
to weeks at a constant temperature (e.g., 20°C).

X-ray Diffraction Data Collection and Structure
Determination

Crystal Handling and Cryo-protection: Crystals are carefully harvested and cryo-protected by
briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before being
flash-cooled in liquid nitrogen. This prevents ice crystal formation during data collection at
cryogenic temperatures (100 K).

Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is
exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a
detector.

Data Processing: The diffraction images are processed to determine the unit cell dimensions,
space group, and the intensities of the diffraction spots. Software such as HKL-2000 is used
for indexing, integration, and scaling of the data.

Structure Solution and Refinement: The structure is typically solved by molecular
replacement, using a previously determined structure of HIV-1 protease as a search model.
The initial model is then refined against the experimental data using software like REFMACS5
or PHENIX to improve the fit of the model to the electron density map. The lopinavir
molecule is built into the difference electron density map. Iterative cycles of manual model
building and automated refinement are performed until the model converges to a final
structure with good geometric and statistical parameters.

Enzymatic Assays for Determining Ki and IC50 Values
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The inhibitory potency of lopinavir is quantified using enzymatic assays that measure the
inhibition of HIV-1 protease activity.

e Assay Principle: Acommon method is a fluorescence resonance energy transfer (FRET)
assay. A synthetic peptide substrate containing a fluorophore and a quencher is used. In the
intact substrate, the quencher suppresses the fluorescence. Upon cleavage by HIV-1
protease, the fluorophore is separated from the quencher, resulting in an increase in
fluorescence that can be measured over time.

o Determination of IC50: The 50% inhibitory concentration (IC50) is determined by measuring
the protease activity in the presence of a range of lopinavir concentrations. The IC50 value
is the concentration of lopinavir that reduces the enzyme activity by 50%.

» Determination of Ki: The inhibition constant (Ki) is a measure of the binding affinity of the
inhibitor to the enzyme. It is determined by measuring the initial reaction velocities at various
substrate and inhibitor concentrations. The data are then fitted to the Michaelis-Menten
equation for competitive inhibition to calculate the Ki value. For tight-binding inhibitors,
specific equations are used to account for the inhibitor concentration being comparable to
the enzyme concentration.

Visualizations

The following diagrams illustrate the key interactions between lopinavir and HIV-1 protease
and the general workflow for structure determination.
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Caption: Key binding interactions of lopinavir with the HIV-1 protease active site.
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Caption: Workflow for determining the crystal structure of a protein-ligand complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Lopinavir's Structural Engagement with HIV-1 Protease:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192967#lopinavir-crystal-structure-with-hiv-1-
protease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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